3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC20144786
Molecular Formula: C17H14BrNO2
Molecular Weight: 344.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H14BrNO2 |
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Molecular Weight | 344.2 g/mol |
IUPAC Name | 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2-one |
Standard InChI | InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 |
Standard InChI Key | NICYHSJDYPYXKG-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one, delineates its core structure: a bicyclic quinolinone system with substituents at key positions (Figure 1). The quinolin-2-one backbone is substituted at position 1 with a methyl group, position 3 with bromine, and position 4 with a 3-methoxyphenyl moiety . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 344.2 g/mol | |
Exact Mass | 343.02 g/mol | |
Synonyms | SB72938, 1086398-26-6 |
Spectroscopic and Computational Data
The compound’s 2D and 3D structural depictions in PubChem highlight a planar quinolinone ring system with the 3-methoxyphenyl group adopting a perpendicular orientation relative to the bicyclic core . Density functional theory (DFT) calculations predict moderate polarity due to the methoxy and carbonyl groups, with a computed octanol-water partition coefficient (LogP) of ~3.2, suggesting moderate lipophilicity . Nuclear magnetic resonance (NMR) data for analogous quinolinones indicate characteristic shifts for aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one likely involves sequential functionalization of a quinolinone precursor. A plausible route includes:
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Quinolinone Formation: Condensation of an aniline derivative with a β-keto ester to construct the quinolin-2-one core.
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Bromination: Electrophilic aromatic substitution at position 3 using bromine or bromosuccinimide (NBS).
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Cross-Coupling: Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group at position 4 .
Key Synthetic Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires directing groups or controlled reaction conditions.
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Steric Hindrance: The 1-methyl group may impede functionalization at adjacent positions, necessitating tailored catalysts .
Table 2: Comparative Synthetic Approaches for Quinolinone Derivatives
Future Directions and Research Gaps
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Mechanistic Studies: Elucidate the compound’s molecular targets using kinase profiling and proteomic approaches.
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Optimization: Explore substituent effects at positions 3 and 4 to enhance potency and pharmacokinetics.
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In Vivo Efficacy: Evaluate antitumor and antimicrobial activity in murine models, prioritizing dose regimens that avoid hematologic toxicity .
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